molecular formula C12H22OSi B12543586 6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne CAS No. 864840-06-2

6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne

Cat. No.: B12543586
CAS No.: 864840-06-2
M. Wt: 210.39 g/mol
InChI Key: HGTNAGFKMMHUOA-UHFFFAOYSA-N
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Description

6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne is an organosilicon compound that features a tert-butyldimethylsiloxy group attached to a hexene-3-yne backbone. This compound is notable for its unique structural properties, which make it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne typically involves the reaction of a hexene-3-yne derivative with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated systems for mixing, temperature control, and purification ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of 6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during synthesis. The tert-butyldimethylsiloxy group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butyldimethylsiloxy)-1-hexene-3-yne is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other silyl-protected compounds. Its ability to undergo a variety of chemical reactions while maintaining stability makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

864840-06-2

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

tert-butyl-hex-5-en-3-ynoxy-dimethylsilane

InChI

InChI=1S/C12H22OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h7H,1,10-11H2,2-6H3

InChI Key

HGTNAGFKMMHUOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#CC=C

Origin of Product

United States

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